molecular formula C14H19BrO2 B14030494 Tert-butyl 4-bromo-2-isopropylbenzoate

Tert-butyl 4-bromo-2-isopropylbenzoate

Cat. No.: B14030494
M. Wt: 299.20 g/mol
InChI Key: UEOMOFXAHBKKKW-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromo-2-isopropylbenzoate is a benzoate ester derivative featuring a tert-butyl ester group, a bromine substituent at the para position, and an isopropyl group at the ortho position on the aromatic ring. The isopropyl substituent introduces additional steric hindrance and lipophilicity, which may affect solubility and reactivity compared to halogenated analogs .

Properties

Molecular Formula

C14H19BrO2

Molecular Weight

299.20 g/mol

IUPAC Name

tert-butyl 4-bromo-2-propan-2-ylbenzoate

InChI

InChI=1S/C14H19BrO2/c1-9(2)12-8-10(15)6-7-11(12)13(16)17-14(3,4)5/h6-9H,1-5H3

InChI Key

UEOMOFXAHBKKKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 4-bromo-2-isopropylbenzoate can be synthesized through several methods. One common method involves the esterification of 4-bromo-2-isopropylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .

Industrial Production Methods

In industrial settings, the synthesis of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Mechanism of Action

The mechanism of action of tert-butyl 4-bromo-2-isopropylbenzoate involves its interaction with various molecular targets. In substitution reactions, the bromine atom is replaced by nucleophiles, leading to the formation of new bonds and products. In elimination reactions, the compound undergoes deprotonation, resulting in the formation of alkenes .

Comparison with Similar Compounds

Steric and Electronic Effects

  • The tert-butyl ester group further enhances steric protection of the carbonyl, reducing hydrolysis rates .
  • Ethyl 5-bromo-2-fluorobenzoate : The smaller ethyl ester and fluorine substituent result in lower steric hindrance, favoring faster reaction kinetics in cross-coupling reactions. Fluorine’s electron-withdrawing effect activates the bromine for displacement .

Solubility and Lipophilicity

  • Difluorinated analogs (e.g., tert-butyl 4-bromo-2,6-difluorobenzoate) exhibit higher polarity due to electronegative fluorine atoms, enhancing solubility in polar aprotic solvents like DMF or acetonitrile .

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